molecular formula C22H21NO6 B2380591 Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate CAS No. 306763-56-4

Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate

Cat. No. B2380591
CAS RN: 306763-56-4
M. Wt: 395.411
InChI Key: GHSYWPBMDZEXHE-UHFFFAOYSA-N
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Description

Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate, also known as MDIPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MDIPC is a member of the isoindoline family of compounds, which are known for their diverse biological activities and structural versatility.

Scientific Research Applications

Radical Polymerizations and Polymer Chemistry

Research by Rizzardo, Serelis, and Solomon (1982) on radical polymerizations highlighted the initiation mechanisms involving cumyloxy radicals in reactions with methyl methacrylate and styrene. This study is crucial for understanding the formation of carbon-centered radicals and their role in polymer structure, providing insights into the broader applications of radical polymerizations in materials science (Rizzardo, Serelis, & Solomon, 1982).

Allosteric Modifiers of Hemoglobin

The work by Randad et al. (1991) explored novel hemoglobin oxygen affinity decreasing agents, including derivatives structurally related to the chemical of interest. These compounds were found to be strong allosteric effectors of hemoglobin, suggesting potential applications in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Synthesis of Isoindolin-1-one Derivatives

Cao, McNamee, and Alper (2008) described efficient approaches for synthesizing isoindolin-1-one derivatives, highlighting the versatility of palladium-catalyzed reactions in producing these compounds. Their findings are significant for the development of new materials and pharmaceuticals, demonstrating the utility of isoindolin-1-one structures in diverse chemical syntheses (Cao, McNamee, & Alper, 2008).

Asymmetric Synthesis and Catalysis

Motoyama, Shimozono, Aoki, and Nishiyama (2002) investigated the asymmetric synthesis involving isocyanide components, leading to chiral Fischer carbene complexes. This research provides a foundation for developing stereoselective synthetic strategies, crucial for creating compounds with specific optical properties (Motoyama, Shimozono, Aoki, & Nishiyama, 2002).

Heterocyclic Derivatives and Drug Discovery

Studies on the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation show the potential of these methods in creating bioactive molecules. Such research underscores the importance of innovative synthetic routes in the discovery and development of new therapeutic agents (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

properties

IUPAC Name

methyl 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-3-4-5-12-29-22(27)14-6-9-16(10-7-14)23-19(24)17-11-8-15(21(26)28-2)13-18(17)20(23)25/h6-11,13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYWPBMDZEXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate

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